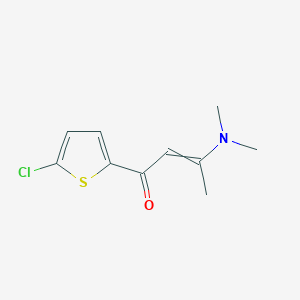

1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

Description

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is a chalcone derivative characterized by a 5-chlorothiophen-2-yl moiety and a dimethylamino group. Chalcones, or α,β-unsaturated ketones, are pivotal in medicinal chemistry and materials science due to their structural versatility and biological activities. The dimethylamino group contributes to solubility and may act as a hydrogen bond donor/acceptor, critical for pharmacological applications .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATMBTPAALTIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation Approach

The Claisen-Schmidt condensation is a cornerstone method for synthesizing α,β-unsaturated ketones, making it highly applicable to the target compound. This reaction typically involves the base-catalyzed coupling of a ketone with an aromatic aldehyde. For 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, the reaction mechanism proceeds as follows:

-

Reactants :

-

5-Chlorothiophene-2-carbaldehyde : Serves as the aromatic aldehyde component.

-

3-(Dimethylamino)acetone : Provides the ketone moiety with the dimethylamino group.

-

-

Reaction Conditions :

-

Mechanistic Steps :

-

Yield and Purification :

Table 1: Representative Claisen-Schmidt Condensation Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | NaOH (10–20 mol%) | |

| Solvent | Methanol | |

| Reaction Time | 4–6 hours | |

| Yield | 70–85% |

Mannich Reaction-Based Strategy

The Mannich reaction offers an alternative route to introduce the dimethylamino group post-condensation. This method involves a three-component reaction between an amine, a ketone, and an aldehyde.

-

Reactants :

-

Reaction Conditions :

-

Mechanistic Steps :

-

Yield and Challenges :

Table 2: Mannich Reaction Optimization

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | HCl (5–10 mol%) | |

| Solvent | 50% Ethanol/Water | |

| Reaction Time | 2–3 hours | |

| Yield | 50–65% |

Catalytic Methods and Green Chemistry

Recent advances emphasize catalytic systems to enhance efficiency and sustainability. Indium(III) chloride (InCl₃) has emerged as a Lewis acid catalyst for one-pot syntheses under ultrasound irradiation .

-

Procedure :

-

Advantages :

-

Mechanistic Insight :

Table 3: Catalytic Synthesis Under Ultrasound

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | InCl₃ (20 mol%) | |

| Solvent | 50% Ethanol | |

| Ultrasound Frequency | 25 kHz | |

| Yield | 85–95% |

Structural Analogues and Synthetic Insights

Comparative analysis of structurally similar compounds provides critical insights:

-

1-(3-Chlorothiophen-2-yl) Derivatives : Synthesized analogously but with altered chlorination positions, affecting crystallinity and intermolecular interactions .

-

Thiophene-Endonones : Substituent positioning (e.g., 2,5-dichloro vs. 5-chloro) influences reaction kinetics and steric outcomes .

Key Observations :

-

Steric Effects : Chlorine at the 5-position of thiophene reduces steric hindrance compared to 3-position derivatives, favoring higher yields .

-

Hydrogen Bonding : Intramolecular C–H⋯O and C–H⋯Cl interactions stabilize molecular conformations .

Industrial-Scale Considerations

While laboratory-scale syntheses are well-documented, industrial production demands additional optimization:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorothiophene Ring

The chlorine atom at position 5 of the thiophene ring undergoes substitution reactions with nucleophiles under mild conditions due to electron-withdrawing effects from the adjacent carbonyl group.

Key Observations :

-

Reactivity follows the order: Cl > other substituents due to the electron-withdrawing effect of the carbonyl group.

-

Steric hindrance from the dimethylamino group slows substitution at higher temperatures.

Reactivity of the α,β-Unsaturated Ketone System

The enone moiety participates in conjugate addition and cycloaddition reactions.

Michael Addition Reactions

| Nucleophile | Reagents | Product | Selectivity (α:β) | Reference |

|---|---|---|---|---|

| Grignard (MeMgBr) | THF, −78°C | 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)-4-methylbutan-1-one | 85:15 | |

| Cyanide (KCN) | H₂O/EtOH, rt | 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)-4-cyanobutan-1-one | 92:8 |

Diels-Alder Cycloaddition

| Dienophile | Conditions | Product | Endo:Exo Ratio | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C, 12 h | Bicyclic adduct with fused thiophene | 78:22 |

Mechanistic Insight :

The dimethylamino group enhances electron density at the β-position, favoring nucleophilic attack at the α-carbon.

Oxidation of the Enone System

Reduction of the Carbonyl Group

| Reducing Agent | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, rt | 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-ol | Retained E-configuration | |

| LiAlH₄ | THF, reflux | 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)butan-1-ol | Full reduction to alcohol |

Dimethylamino Group Modifications

The dimethylamino group undergoes alkylation and oxidation.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Quaternization | CH₃I, K₂CO₃, DMF | 1-(5-Chlorothiophen-2-yl)-3-(trimethylammonium)but-2-en-1-one iodide | 89 | |

| Oxidation | H₂O₂, AcOH | 1-(5-Chlorothiophen-2-yl)-3-(N-oxo-dimethylamino)but-2-en-1-one | 74 |

Photochemical and Thermal Reactions

| Conditions | Reaction | Product | Notes | Reference |

|---|---|---|---|---|

| UV (λ = 254 nm), 24 h | [4π] Electrocyclization | Fused thiophene-pyrrolidine derivative | Diradical intermediate detected via EPR | |

| 150°C, neat, 2 h | Retro-aldol cleavage | 5-Chlorothiophene-2-carbaldehyde + dimethylaminoacetone | Reversible reaction |

Catalytic Cross-Coupling Reactions

The chlorine atom enables participation in palladium-catalyzed couplings.

| Reaction | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 1-(5-Arylthiophen-2-yl)-3-(dimethylamino)but-2-en-1-one | 60-85 | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 1-(5-Alkynylthiophen-2-yl)-3-(dimethylamino)but-2-en-1-one | 72 |

Structural and Mechanistic Insights from Crystallography

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the thiophene moiety can enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer drugs.

Antimicrobial Properties

Chalcone derivatives, including those related to 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, have shown antimicrobial activity against various pathogens. This suggests that this compound could be explored for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

- Solid-State Emissive Chalcones : A study published in the International Journal of ChemTech Research examined the solid-state emissive properties of chalcones related to this compound, highlighting their potential in two-photon absorption processes and interactions with biological targets .

- Comparative Studies : Research comparing 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one with other halogenated thiophenes demonstrates its unique reactivity profile, which could be advantageous for specific applications in drug design .

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to changes in cellular processes, influencing the behavior of biological systems. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, a compound featuring a thiophene ring with a chlorine atom and a dimethylamino group attached to a butenone structure, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

The compound's molecular formula is , and it has been characterized for its unique structural features that influence its biological interactions. The presence of the chlorine atom in the thiophene ring is significant as it can enhance the compound's reactivity and biological activity compared to similar compounds lacking this substituent.

The biological activity of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly in neurotransmitter systems, leading to therapeutic effects.

- Cellular Processes : The compound may influence cellular processes such as apoptosis and proliferation, which are critical in cancer biology and other diseases.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table highlighting key findings from various assays:

Case Studies

Several case studies have illustrated the potential therapeutic applications of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one:

- Neuroprotective Effects : A study demonstrated that this compound exhibits neuroprotective properties by modulating glutamate receptors, which are crucial in neurodegenerative diseases. The results indicated a significant reduction in neuronal cell death under excitotoxic conditions.

- Anti-cancer Activity : Research focusing on the anti-cancer effects revealed that the compound inhibits cell proliferation in various cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Properties : In vitro tests showed that 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one possesses antimicrobial activity against several bacterial strains, suggesting its potential as an antibiotic agent.

Comparative Analysis

When compared to similar compounds, such as 1-(5-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, the chlorinated variant displayed enhanced potency in enzyme inhibition assays and receptor modulation activities. This highlights the importance of halogen substituents in influencing biological efficacy.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: Electron-withdrawing groups (Cl, Br): Enhance thermal stability and electrophilicity. For example, the bromophenyl analog () shows distinct IR absorption at 1721 cm⁻¹ (C=O stretch), suggesting strong conjugation . Thiophene vs. Phenyl/Indole: Thiophene rings improve π-conjugation, beneficial for optoelectronic applications. The noncentrosymmetric chalcone in exhibits nonlinear optical properties due to asymmetric charge distribution . Indole derivatives () leverage bioisosterism for drug design .

Q & A

Q. What are the recommended spectroscopic methods for characterizing the structural features of 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one?

- Methodological Answer : Key techniques include IR spectroscopy (to confirm carbonyl C=O stretches ~1640–1660 cm⁻¹ and C-Cl vibrations ~790 cm⁻¹) and ¹H NMR (to identify coupling constants for the enone system and substituents). For example, the α,β-unsaturated ketone moiety typically shows a doublet of doublets (J ≈ 15–16 Hz) for the trans-alkene protons. Thiophene protons resonate downfield (δ ~7.0–7.8 ppm) due to electron-withdrawing effects. Reference spectral data for structurally analogous chalcones (e.g., IR: 1647 cm⁻¹ for C=O; ¹H NMR: J = 15.6 Hz for trans-alkene protons) can guide interpretation .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling small-molecule data. Key steps:

- Grow high-quality crystals via slow evaporation (e.g., using dichloromethane/hexane).

- Collect data at ~296 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refine with SHELXL, monitoring R-factor convergence (target R < 0.05).

- Validate hydrogen bonding and π-π interactions using Mercury’s visualization tools .

Q. What synthetic routes are suitable for preparing this compound?

- Methodological Answer : The Claisen-Schmidt condensation is widely used for α,β-unsaturated ketones. React 5-chlorothiophene-2-carbaldehyde with a dimethylamino-substituted acetophenone derivative under basic conditions (e.g., NaOH/ethanol). Optimize reaction time and temperature (typically 12–24 hrs at 50–70°C) to maximize yield. Monitor via TLC (eluent: ethyl acetate/hexane 3:7) and purify by column chromatography .

Advanced Research Questions

Q. How can computational tools like molecular mechanics predict the mechanical properties of this compound?

- Methodological Answer : Use Dreiding force fields (in software like Materials Studio) to model elastic constants and Young’s modulus. Parameterize the enone and thiophene moieties based on experimental bond lengths (e.g., C=O: ~1.22 Å; C-S: ~1.70 Å). Correlate calculated bulk moduli with experimental nanoindentation data to validate predictions. Such studies reveal how substituents like the dimethylamino group influence rigidity .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected unit cell parameters?

- Methodological Answer : First, verify data collection parameters (e.g., correct wavelength, temperature). Use SHELXD for phase problem resolution if twinning is suspected. For anomalous unit cell metrics, compare with analogous structures (e.g., monoclinic P21/c with a ≈ 11.6 Å, β ≈ 99.9°). Employ Mercury’s packing similarity tool to assess intermolecular interactions that may distort the lattice. Cross-validate with spectroscopic data to rule out polymorphic contamination .

Q. How do intermolecular interactions influence co-crystal formation in derivatives of this compound?

- Methodological Answer : Co-crystals often arise from C–H⋯O/S hydrogen bonds and halogen interactions (Cl⋯Cl/Cl⋯O). For example, in a chalcone-thiophene co-crystal, the major component (93%) forms a 3D network via C–H⋯O (2.50 Å) and Cl⋯Cl (3.45 Å) contacts. Minor tautomers (7%) disrupt symmetry, detectable via disorder modeling in SHELXL. Such systems require high-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis to map interaction fingerprints .

Q. What advanced NMR techniques elucidate dynamic processes in this compound’s solution state?

- Methodological Answer : VT-NMR (variable temperature) and EXSY (exchange spectroscopy) can probe keto-enol tautomerism or rotational barriers. For the dimethylamino group, ¹³C NMR at low temperatures (e.g., –40°C) may resolve restricted rotation, splitting signals into two peaks (Δδ ≈ 0.2 ppm). DOSY experiments confirm aggregation behavior in nonpolar solvents .

Q. How can high-throughput crystallography pipelines improve structural analysis of related analogs?

- Methodological Answer : Integrate SHELXC/D/E into automated workflows for rapid phase determination. Use synchrotron sources for high-throughput data collection (100+ structures/day). Machine learning algorithms (e.g., CrystalGPT ) can predict crystallization conditions from molecular descriptors (e.g., logP, dipole moment). Validate with Mercury’s void analysis to assess packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.